![molecular formula C28H28FeNOP B14788003 (2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE is a chiral phosphine ligand known for its application in enantioselective synthesis. This compound is characterized by its unique structure, which includes a ferrocene backbone and an oxazoline ring, making it highly valuable in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is synthesized through the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Attachment to the Ferrocene Backbone: The oxazoline ring is then attached to the ferrocene backbone through a series of coupling reactions, often involving organometallic reagents.
Introduction of the Diphenylphosphine Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
科学研究应用
(R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the study of metalloenzymes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of metal-based drugs.
作用机制
The mechanism of action of (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE involves its role as a ligand in catalytic processes. The compound coordinates with metal centers, forming complexes that facilitate various chemical transformations. The oxazoline ring and the diphenylphosphine group play crucial roles in stabilizing these complexes and enhancing their catalytic activity .
相似化合物的比较
Similar Compounds
- (S)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
- ®-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
- (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE
Uniqueness
What sets (R,R)-[2-(4’-I-PROPYLOXAZOLIN-2’-YL)FERROCENYL]DIPHENYLPHOSPHINE apart from similar compounds is its high enantioselectivity and stability in catalytic processes. The specific configuration of the oxazoline ring and the ferrocene backbone contributes to its superior performance in asymmetric synthesis .
属性
分子式 |
C28H28FeNOP |
|---|---|
分子量 |
481.3 g/mol |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H; |
InChI 键 |
FELCHLOAEMNOQM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
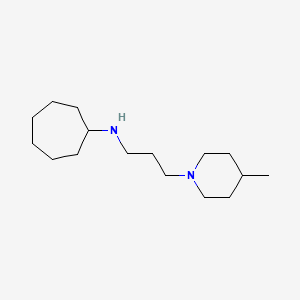
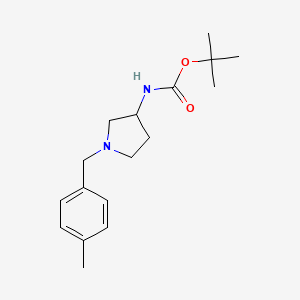
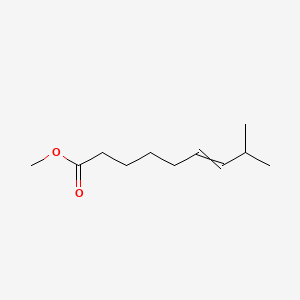
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
![5-bromo-N-(3-cyano-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14787971.png)
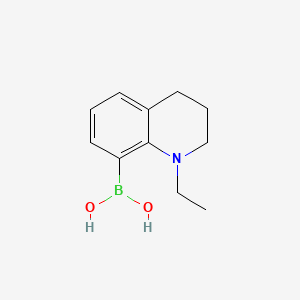

![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)

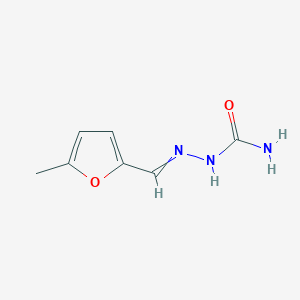

![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)

